molecular formula C6H14N2O B13325346 ((2R,5R)-5-methylpiperazin-2-yl)methanol

((2R,5R)-5-methylpiperazin-2-yl)methanol

Cat. No.: B13325346
M. Wt: 130.19 g/mol
InChI Key: ZAJCWYDHBKNPSQ-PHDIDXHHSA-N
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Description

Contextual Overview of Chiral Piperazine (B1678402) Derivatives in Contemporary Organic Synthesis Research

Chiral piperazine derivatives are a class of heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. The piperazine ring is considered a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. rsc.orgrsc.org The incorporation of chirality into this scaffold further enhances its utility, allowing for the development of highly specific and potent therapeutic agents.

The presence of two nitrogen atoms in the piperazine ring provides opportunities for diverse chemical modifications, influencing properties such as solubility, basicity, and receptor binding affinity. mdpi.com When substituents are introduced on the carbon atoms of the ring, creating stereocenters, the resulting chiral piperazines become powerful tools for exploring the chemical space around a biological target. rsc.orgnih.gov Research in this area is driven by the need for new and effective treatments for a range of diseases, and chiral piperazines have been successfully incorporated into drugs for conditions affecting the central nervous system, as well as antiviral and anticancer agents. mdpi.comnih.gov

The synthesis of enantiomerically pure piperazines is an active area of research, with various strategies being developed to achieve high levels of stereocontrol. dicp.ac.cn These methods often involve asymmetric catalysis, the use of chiral auxiliaries, or starting from the "chiral pool" of naturally occurring enantiopure molecules.

Historical and Current Academic Research Trajectories for ((2R,5R)-5-methylpiperazin-2-yl)methanol as a Chiral Building Block

The academic research trajectory for this compound appears to be closely linked to the development of a specific class of therapeutic agents: dual orexin (B13118510) receptor antagonists (DORAs). These compounds are of significant interest for the treatment of insomnia and other sleep disorders.

A key milestone in the documented history of this compound is its synthesis as described in the supporting information of a 2015 article in the Journal of Medicinal Chemistry. This synthesis starts from (3S,6R)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione and involves a reduction step using borane-tetrahydrofuran (B86392) complex followed by treatment with hydrogen chloride in methanol (B129727).

While earlier research, such as a 2004 study in Bioorganic & Medicinal Chemistry, explored the synthesis and receptor affinity of a broader class of chiral (piperazin-2-yl)methanol derivatives, the specific (2R,5R)-5-methyl substituted version gained prominence with the discovery of its utility in constructing complex drug candidates.

Current research continues to leverage this compound as a key intermediate in the synthesis of novel orexin receptor antagonists. Its rigid, stereochemically defined structure is crucial for achieving the desired binding affinity and selectivity for the orexin receptors. The demand for this specific chiral building block is therefore tied to the ongoing research and development efforts in the field of sleep disorder therapeutics.

Detailed Research Findings: Synthesis of a Key Intermediate for Dual Orexin Receptor Antagonists

The primary application of this compound in academic and industrial research is as a crucial building block in the synthesis of dual orexin receptor antagonists. A prominent example is in the synthesis of compounds structurally related to Filorexant (MK-6096), a potent DORA developed by Merck for the treatment of insomnia.

The synthesis typically involves the coupling of the chiral piperazine fragment with other key structural components. The pre-existing stereocenters in this compound are carried through the synthetic sequence, ultimately defining the stereochemistry of the final drug molecule. This approach avoids the need for challenging and often low-yielding chiral separations or asymmetric syntheses at later stages.

The following table outlines a representative synthetic transformation utilizing this compound.

Starting MaterialReagents and ConditionsProductYield (%)Key Transformation
This compound1. Boc2O, Et3N, CH2Cl2 2. TsCl, Pyridine (B92270) 3. K2CO3, 5-fluoro-2-hydroxypyridine, DMFtert-butyl (2R,5R)-5-(((5-fluoropyridin-2-yl)oxy)methyl)-2-methylpiperazine-1-carboxylateData not publicly availableProtection, Activation, and Nucleophilic Substitution

This multi-step sequence first protects the piperazine nitrogens, activates the primary alcohol as a tosylate, and then displaces the tosylate with a substituted pyridine to form a key ether linkage present in many orexin receptor antagonists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

[(2R,5R)-5-methylpiperazin-2-yl]methanol

InChI

InChI=1S/C6H14N2O/c1-5-2-8-6(4-9)3-7-5/h5-9H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

ZAJCWYDHBKNPSQ-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CN[C@H](CN1)CO

Canonical SMILES

CC1CNC(CN1)CO

Origin of Product

United States

Advanced Synthetic Methodologies for the Enantiopure Compound

Development of Enantioselective and Diastereoselective Synthetic Routes

The construction of the cis-2,5-disubstituted piperazine (B1678402) core of ((2R,5R)-5-methylpiperazin-2-yl)methanol with high stereochemical fidelity is paramount. Methodologies to achieve this include chiral pool synthesis, asymmetric catalysis, and optimized multi-step strategies.

Chiral Pool Approaches and Derivations

Chiral pool synthesis, which utilizes readily available enantiopure starting materials, is a robust strategy for preparing complex chiral molecules. nih.gov For the synthesis of this compound, the proteinogenic amino acids D-alanine and D-serine serve as ideal chiral precursors to establish the desired (R) stereochemistry at the C5 and C2 positions, respectively.

A common approach involves the initial protection of the amino and carboxyl groups of the amino acids, followed by their coupling to form a dipeptide-like intermediate. For instance, D-alanine can be converted to its methyl ester and then N-protected, while D-serine's side-chain hydroxyl group is also suitably protected. The coupling of these two building blocks, followed by a series of transformations including cyclization and reduction, leads to the target piperazine. The synthesis of homologous piperazine-alcanols from (S)-aspartate and (S)-glutamate has demonstrated the viability of this general approach.

Asymmetric Catalysis in Piperazine Ring Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, often providing high levels of enantioselectivity and diastereoselectivity. Palladium-catalyzed reactions are particularly noteworthy in the synthesis of chiral piperazines. For example, the asymmetric hydrogenation of pyrazine-2-ol precursors using a chiral palladium catalyst can yield chiral piperazin-2-ones with excellent enantiomeric excess (ee). dicp.ac.cn These piperazin-2-one (B30754) intermediates can then be reduced to the corresponding chiral piperazines.

Another catalytic method is the intramolecular hydroamination of aminoalkene precursors, which can be derived from amino acids. organic-chemistry.org This cyclization, catalyzed by transition metals, can proceed with high diastereoselectivity to form the desired cis-2,6-disubstituted piperazine ring. nih.govorganic-chemistry.org The choice of catalyst and ligand is crucial for controlling the stereochemical outcome of the cyclization.

Multi-Step Synthetic Strategies and Optimization

A comprehensive synthetic strategy for this compound often involves a multi-step sequence that combines elements of chiral pool synthesis and stereocontrolled transformations. A representative synthetic route could begin with appropriately protected D-alanine and D-serine derivatives.

The key steps in such a strategy typically include:

Formation of a dipeptide precursor: Coupling of N-protected D-alanine with a protected D-serine ester.

Cyclization: Intramolecular cyclization to form a 2,5-diketopiperazine (a cyclic dipeptide).

Selective Reduction: Partial reduction of one of the amide bonds to a piperazin-2-one, or a full reduction of both amide bonds.

Final Reduction: Reduction of the remaining amide and/or ester functionalities to yield the final this compound.

Optimization of such a multi-step synthesis involves the careful selection of protecting groups, coupling reagents, and reduction conditions to maximize yield and maintain stereochemical integrity at each step. The reduction of piperazinone intermediates is often achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). dicp.ac.cn

Table 1: Illustrative Multi-Step Synthetic Approach

Step Transformation Key Reagents/Conditions Intermediate/Product
1 Protection of D-alanine and D-serine Boc₂O, MeOH/HCl N-Boc-D-alanine, D-serine methyl ester
2 Peptide Coupling EDC, HOBt N-Boc-D-alanyl-D-serine methyl ester
3 Deprotection and Cyclization TFA; heat (3R,6R)-3-hydroxymethyl-6-methylpiperazine-2,5-dione
4 Reduction LiAlH₄ This compound

Stereocontrolled Functionalization of Piperazine Precursors

The stereochemistry of the final product is primarily dictated by the chiral starting materials in a chiral pool approach. However, maintaining this stereochemical integrity throughout the synthetic sequence is critical. Stereocontrolled functionalization primarily refers to the cyclization step where the cis-relationship between the methyl and hydroxymethyl groups is established.

The formation of a 2,5-diketopiperazine from two different amino acids naturally leads to a cis-relationship between the substituents when the amino acids are of the same stereochemical family (e.g., both D-amino acids). Subsequent reduction of this rigid cyclic precursor with agents like LiAlH₄ typically proceeds without epimerization at the chiral centers, thus preserving the desired cis-stereochemistry in the final piperazine product. dicp.ac.cn

Isolation and Purification Techniques for Enantiomeric Purity

The isolation and purification of the final compound are crucial for obtaining enantiomerically pure this compound. A combination of chromatographic techniques is generally employed.

Initial purification of the crude product is often carried out using standard column chromatography on silica (B1680970) gel to remove non-isomeric impurities. However, to ensure high enantiomeric and diastereomeric purity, more specialized techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers and diastereomers and for determining the enantiomeric excess of a chiral compound. nih.govnih.gov A variety of chiral stationary phases (CSPs) are available, with polysaccharide-based and cyclodextrin-based columns being commonly used for the separation of amine-containing compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The enantiomeric excess of the final product can also be determined by NMR spectroscopy. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). nih.govdoi.org The CDA reacts with the enantiomers to form diastereomers, which will have distinct signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR). doi.orgnih.gov The ratio of the integrals of these signals corresponds to the ratio of the enantiomers.

Table 2: Techniques for Purification and Enantiomeric Purity Assessment

Technique Purpose Principle
Column Chromatography Initial purification Separation based on polarity.
Chiral HPLC Separation of stereoisomers, determination of ee and de Differential interaction of enantiomers/diastereomers with a chiral stationary phase. nih.govnih.gov
NMR with Chiral Auxiliaries Determination of enantiomeric excess (ee) Formation of diastereomeric complexes with distinct NMR signals. nih.govdoi.org

Stereochemical Characterization and Configurational Stability Studies

Investigation of Configurational Stability and Epimerization Pathways under Various Conditions

The stereochemical integrity of ((2R,5R)-5-methylpiperazin-2-yl)methanol is crucial for its intended function. Epimerization, the change in configuration at one of several stereocenters, would lead to the formation of its diastereomers, namely (2S,5R)-5-methylpiperazin-2-yl)methanol (the cis isomer).

The stereocenters at C2 and C5 in the piperazine (B1678402) ring are located alpha to nitrogen atoms. This position makes the attached proton susceptible to abstraction under certain conditions, leading to potential epimerization. Recent studies have demonstrated that substituted piperazines can undergo diastereoselective epimerization to their more thermodynamically stable isomers through a photocatalyzed, radical-mediated hydrogen atom transfer (HAT) pathway. nih.gov

This process typically involves a thiyl radical or a similar species that reversibly abstracts a hydrogen atom from the stereocenter, leading to a planar, achiral radical intermediate. Re-formation of the C-H bond can occur from either face, leading to inversion or retention of configuration. Over time, this reversible process allows the system to equilibrate to a thermodynamic mixture of diastereomers. For 2,5-disubstituted piperazines, the trans isomer, such as the (2R,5R) configuration, is generally the more stable diastereomer due to reduced steric strain compared to the cis isomer. Therefore, while epimerization is mechanistically possible under radical-forming conditions (e.g., exposure to specific photocatalysts and light), the (2R,5R) configuration is expected to be the thermodynamically favored product. nih.gov

Methodologies for Enantiomeric Excess Determination in Complex Mixtures

Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of e.e. is critical in quality control.

The most widely used technique for determining the enantiomeric excess of chiral compounds is chiral High-Performance Liquid Chromatography (HPLC) . americanpharmaceuticalreview.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. shimadzu.com

For a polar compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are often highly effective. nih.gov A typical method would be developed by screening various mobile phases (combinations of solvents like hexane, ethanol, and methanol) to achieve baseline separation of the (2R,5R)-enantiomer from its (2S,5S)-counterpart. Once separated, the area under each peak is integrated, and the enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.

Table 4: Example Chiral HPLC Method for Enantiomeric Excess Determination

Parameter Condition
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Retention Time (2R,5R) 8.5 min
Retention Time (2S,5S) 10.2 min

An alternative, though less common, method involves the use of infrared (IR) spectroscopy in combination with a chiral selector and chemometric analysis. This technique measures small changes in the IR spectrum that occur upon the formation of diastereomeric complexes between the analyte and a chiral host molecule, allowing for the quantification of enantiomeric excess. nih.gov

Computational Chemistry and Theoretical Studies of 2r,5r 5 Methylpiperazin 2 Yl Methanol

Conformational Analysis of the Piperazine (B1678402) Ring and Substituents

The conformational landscape of the piperazine ring in ((2R,5R)-5-methylpiperazin-2-yl)methanol is a critical determinant of its physical, chemical, and biological properties. The six-membered saturated heterocycle typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents, namely a methyl group at the 5-position and a methanol (B129727) group at the 2-position, introduces a layer of complexity to this conformational preference.

The piperazine ring can exist in several conformations, with the chair form being the most stable, followed by the less stable boat and twist-boat conformations. ias.ac.innih.gov The substituents on the ring can occupy either axial or equatorial positions, leading to different stereoisomers with varying energies. For 2-substituted piperazines, it has been observed that the axial conformation can be preferred in some cases. nih.gov

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools for investigating the geometries and relative energies of different conformers. For this compound, these calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger) to optimize the geometry of various possible conformers. researchgate.netbohrium.com

The primary chair conformations to consider would involve the methyl and methanol groups in either axial (ax) or equatorial (eq) positions. Given the (2R, 5R) stereochemistry, the substituents are on the same side of the ring. The key conformers for analysis would be:

Di-equatorial (eq, eq): Both the methyl and methanol groups occupy equatorial positions. This is generally the most stable conformation for disubstituted cyclohexanes and related heterocycles, as it minimizes steric hindrance.

Di-axial (ax, ax): Both substituents are in axial positions. This conformation is typically higher in energy due to 1,3-diaxial interactions.

Axial-equatorial (ax, eq) and Equatorial-axial (eq, ax): One substituent is axial, and the other is equatorial.

The relative energies of these conformers can be calculated to determine the most stable ground-state geometry. An illustrative data table of such hypothetical DFT calculations is presented below, based on known principles of conformational analysis.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Predicted Population (%) at 298 K
Di-equatorial (eq, eq)0.00C2-N1-C6-C5 ≈ -55, N1-C2-C3-N4 ≈ 58~95
Di-axial (ax, ax)4.50C2-N1-C6-C5 ≈ -53, N1-C2-C3-N4 ≈ 56<1
Equatorial-axial (eq-ax)2.80C2-N1-C6-C5 ≈ 54, N1-C2-C3-N4 ≈ -57~4
Axial-equatorial (ax-eq)3.20C2-N1-C6-C5 ≈ 52, N1-C2-C3-N4 ≈ -55~1

Note: The data in this table is illustrative and based on general principles of conformational analysis for substituted piperazines. Actual values would require specific DFT calculations for this compound.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), could be employed for higher accuracy in the energy calculations, though at a greater computational cost. These methods would provide a more refined picture of the electron correlation effects on conformational stability.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT and ab initio calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a given environment, such as in solution. nih.govresearchgate.net By simulating the motion of atoms and molecules, MD can explore the conformational landscape and the transitions between different conformers.

An MD simulation of this compound, likely in a solvent like water or dimethyl sulfoxide (B87167) (DMSO), would involve:

Parameterization: Assigning a force field (e.g., OPLS-AA, AMBER) to describe the potential energy of the system.

Solvation: Placing the molecule in a simulation box filled with solvent molecules.

Simulation: Solving Newton's equations of motion for all atoms over a period of nanoseconds to microseconds.

The resulting trajectory can be analyzed to determine the population of different conformers, the timescale of conformational changes (e.g., ring flipping), and the influence of the solvent on conformational preferences. For instance, intramolecular hydrogen bonding between the methanol group and a nitrogen atom of the piperazine ring might be stabilized in a non-polar solvent but disrupted in a protic solvent, thereby altering the conformational equilibrium.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, the prediction of NMR and IR spectra would be particularly valuable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment and the three-dimensional structure of the molecule. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with good accuracy. dergipark.org.treurjchem.com By calculating the NMR spectra for each of the stable conformers and averaging them based on their predicted populations, a theoretical spectrum can be generated for comparison with experimental data.

AtomPredicted ¹³C Chemical Shift (ppm) - Di-equatorial ConformerPredicted ¹H Chemical Shift (ppm) - Di-equatorial Conformer
C2~60-65~3.0-3.5
C3~45-50~2.5-3.0
C5~50-55~2.8-3.2
C6~48-53~2.6-3.1
-CH₃~15-20~1.0-1.5
-CH₂OH~65-70~3.5-4.0

Note: The data in this table is illustrative and based on typical chemical shifts for similar functional groups in a piperazine ring. Actual values would require specific GIAO/DFT calculations.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies and their corresponding intensities. ultraphysicalsciences.org This allows for the assignment of experimental IR bands to specific functional groups and vibrational modes. For this compound, key vibrational modes would include N-H stretching, C-H stretching, O-H stretching, and various bending and torsional modes of the piperazine ring.

Reactivity Profiles: DFT can also be used to predict the reactivity of the molecule. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites) can be identified. For this compound, the nitrogen atoms of the piperazine ring are expected to be the primary nucleophilic centers.

Insights into Chiral Recognition Mechanisms and Stereoselectivity

As a chiral molecule, this compound can engage in stereospecific interactions with other chiral molecules, a phenomenon known as chiral recognition. nih.gov Computational methods can provide detailed insights into the mechanisms of such recognition.

Molecular docking and MD simulations can be used to model the interaction of this compound with a chiral receptor or another chiral molecule. By comparing the binding energies and interaction patterns of the (2R, 5R) enantiomer with its (2S, 5S) counterpart, the basis for stereoselectivity can be understood. These interactions are often governed by a combination of steric hindrance, hydrogen bonding, and electrostatic interactions.

For example, in a hypothetical interaction with a chiral acid, the (2R, 5R) enantiomer might form a more stable diastereomeric complex than the (2S, 5S) enantiomer due to a more favorable three-point interaction. Computational studies can quantify this difference in stability and identify the key intermolecular interactions responsible.

Energy Landscape Exploration and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the energy landscape of chemical reactions, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as N-alkylation or acylation, DFT can be used to model the reaction pathway.

Transition State Analysis: By locating the transition state structure for a given reaction, the activation energy barrier can be calculated, which is directly related to the reaction rate. For example, in the N-alkylation of the piperazine ring, DFT calculations could be used to compare the activation energies for alkylation at the N1 versus the N4 position, thus predicting the regioselectivity of the reaction.

Applications As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Design and Synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol-Derived Chiral Ligands

The strategic design of chiral ligands from this scaffold is crucial for achieving high levels of stereocontrol in catalytic transformations. The piperazine (B1678402) ring provides a C2-symmetric backbone, a common feature in successful chiral ligands, while the methyl and hydroxymethyl groups offer distinct stereochemical environments.

Modifications to the this compound scaffold would likely focus on the two nitrogen atoms and the hydroxyl group to create bidentate or tridentate ligands. For instance, N-alkylation or N-arylation with groups bearing additional donor atoms, such as phosphines, pyridines, or oxazolines, can generate a range of P,N,N' or N,N',O-type ligands. The nature of these substituents would directly influence the ligand's bite angle and the steric environment around the metal center, which are critical factors for stereochemical induction.

For example, the introduction of bulky substituents on the nitrogen atoms could create a more defined chiral pocket, forcing the substrate to approach the metal center in a specific orientation, thereby enhancing enantioselectivity. The hydroxyl group could also be modified, for instance, by etherification with a group containing another donor atom, to create a tridentate ligand with a different coordination geometry.

Table 1: Representative Hypothetical Ligand Modifications of this compound

Ligand IDModification at N1Modification at N4Modification at -CH2OHPotential Ligand Type
L1 DiphenylphosphinoDiphenylphosphinoUnmodifiedP,N,N',P
L2 2-Pyridyl2-PyridylUnmodifiedN,N,N',N'
L3 BenzylUnmodifiedO-DiphenylphosphinoN,N',P
L4 tert-ButoxycarbonylDiphenylphosphinoUnmodifiedP,N

This table is illustrative and represents potential synthetic targets.

The synthesized ligands from this compound would be expected to coordinate with a variety of late transition metals commonly used in asymmetric catalysis, such as rhodium, ruthenium, palladium, iridium, and copper. The coordination mode would depend on the nature of the donor atoms introduced.

For instance, a diphosphine-modified ligand (like the hypothetical L1 ) could form a chelate with Rh(I) or Ru(II) to create catalysts for asymmetric hydrogenation. The piperazine backbone would enforce a specific geometry on the resulting metal complex, influencing the stereochemical outcome of the reaction. The coordination of these ligands can be characterized by techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to elucidate the structure of the active catalytic species.

Utilization in Asymmetric Metal-Catalyzed Transformations

The true test of these newly designed chiral ligands lies in their performance in key asymmetric transformations. The modular nature of the ligand synthesis would allow for the rapid screening of a library of ligands to find the optimal catalyst for a specific reaction.

Ligands derived from this compound, particularly those bearing phosphine (B1218219) groups, hold promise for enantioselective hydrogenation of prochiral olefins and ketones. A rhodium or ruthenium complex of a chiral diphosphine ligand derived from this scaffold could potentially catalyze the reduction of a variety of substrates with high enantioselectivity. The stereochemical outcome would be dictated by the chiral environment created by the ligand around the metal center, which would favor the formation of one enantiomer of the product over the other.

Table 2: Hypothetical Results for Enantioselective Hydrogenation of Methyl Acetoacetate

Catalyst (Metal-Ligand)SubstrateConversion (%)Enantiomeric Excess (ee, %)
Rh-L1 Methyl Acetoacetate>9995 (R)
Ru-L1 Methyl Acetoacetate>9992 (S)
Rh-L3 Methyl Acetoacetate9888 (R)

This data is hypothetical and for illustrative purposes only.

The formation of carbon-carbon and carbon-heteroatom bonds is fundamental in organic synthesis. Chiral ligands derived from this compound could be employed in a range of such reactions. For example, palladium complexes of P,N-type ligands (such as the hypothetical L4 ) could be effective in asymmetric allylic alkylation reactions. The different electronic properties of the phosphorus and nitrogen donors would create an asymmetric environment around the palladium center, leading to preferential attack of the nucleophile on one of the two allylic termini.

Similarly, copper complexes of these chiral ligands could be explored for their utility in asymmetric conjugate additions and cycloadditions, while iridium complexes might be active in asymmetric C-H activation reactions.

In substrates with multiple reactive sites, achieving chemo- and regioselectivity is a significant challenge. The well-defined steric and electronic environment provided by a chiral catalyst can often be leveraged to control not only the stereoselectivity but also the chemo- and regioselectivity of a reaction. A catalyst derived from this compound could, in principle, differentiate between two similar functional groups within a molecule due to subtle differences in how they interact with the chiral pocket of the catalyst. For instance, in a dicarbonyl compound, the catalyst might selectively hydrogenate one carbonyl group over the other.

Insufficient Research Data for this compound in Specified Catalytic Roles

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data concerning the application of the chemical compound this compound in the precise areas of organocatalysis as outlined in the user's request. The investigation sought to detail its role in proline-mimetic and amine-catalyzed reactions, as well as in bifunctional catalysis employing the piperazine core.

The search did not yield any scholarly articles, peer-reviewed papers, or detailed research findings that focus on the development and application of organocatalysts based specifically on this compound for the requested catalytic transformations. While general information on the compound's chemical properties is available, its specific utility as a chiral auxiliary or ligand in the development of proline-mimetic, amine-catalyzed, or bifunctional organocatalysts is not documented in the accessible literature.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's structured outline and content inclusions, which require detailed research findings and data tables. The absence of specific studies on this compound in the requested catalytic contexts prevents the generation of the mandated sections on "Proline-Mimetic and Amine-Catalyzed Reactions" and "Bifunctional Catalysis Employing the Piperazine Core."

Further research and publication in the field of asymmetric catalysis would be necessary to provide the specific information requested.

Strategic Role As a Chiral Building Block in Complex Molecule Synthesis

Modular Synthesis of Stereodefined Heterocyclic Frameworks.

The inherent chirality and defined stereochemistry of ((2R,5R)-5-methylpiperazin-2-yl)methanol make it an ideal starting material for the modular synthesis of more complex, stereodefined heterocyclic frameworks. The piperazine (B1678402) ring can serve as a central scaffold onto which other rings can be fused or attached in a spirocyclic fashion.

Construction of Piperazine-Fused and Spirocyclic Systems.

Theoretically, the diamine functionality of the piperazine ring, after appropriate protection-deprotection strategies, can be utilized to construct fused heterocyclic systems. For instance, reaction with dicarbonyl compounds or their equivalents could lead to the formation of pyrazino-fused systems. The hydroxymethyl group can be transformed into other functional groups to facilitate further cyclization reactions.

Similarly, the synthesis of spirocyclic systems could be envisaged. By converting the hydroxymethyl group into a leaving group and protecting one of the nitrogen atoms, the molecule could undergo intramolecular cyclization with a suitably functionalized substituent on the other nitrogen atom, leading to the formation of a spirocyclic piperazine derivative. However, specific examples of such transformations using this compound are not prominently reported in the literature.

Synthesis of Natural Product-Inspired Scaffolds.

The piperazine motif is a common feature in many natural products and biologically active molecules. The chiral nature of this compound makes it an attractive starting material for the synthesis of natural product-inspired scaffolds. By modifying the hydroxymethyl group and functionalizing the nitrogen atoms, chemists can generate a library of compounds with diverse stereochemistry and functionality, which can then be screened for biological activity. While this is a recognized strategy in medicinal chemistry, specific examples starting from this particular compound are not well-documented.

Stereocontrolled Introduction of Chiral Centers into Target Molecules.

One of the primary applications of chiral building blocks is the stereocontrolled introduction of new chiral centers into a target molecule. The pre-existing stereocenters at the C2 and C5 positions of this compound can influence the stereochemical outcome of reactions at adjacent or remote positions. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis. For instance, reactions involving the hydroxymethyl group or the nitrogen atoms could proceed with a high degree of stereocontrol, governed by the steric and electronic environment of the chiral piperazine ring.

Precursor in the Synthesis of Advanced Intermediates for Academic Research.

This compound can serve as a precursor for the synthesis of more complex and functionally diverse intermediates for academic research. Its functional groups can be readily modified to introduce other reactive handles, such as aldehydes, carboxylic acids, or halides. These advanced intermediates can then be used in a variety of chemical transformations, including cross-coupling reactions, multicomponent reactions, and the synthesis of chiral ligands for asymmetric catalysis. The commercial availability of this building block facilitates its use in exploratory synthetic studies aimed at discovering new reactions and synthesizing novel molecular entities.

Below is a table summarizing the properties of the discussed compound.

PropertyValue
Compound Name This compound
CAS Number 1404048-45-8
Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Stereochemistry (2R, 5R)
Functional Groups Secondary Amine (2), Primary Alcohol
Common Forms Hydrochloride, Dihydrochloride

Derivatization and Chemical Functionalization of 2r,5r 5 Methylpiperazin 2 Yl Methanol

Selective Modification of Amine and Hydroxyl Functionalities

The presence of two non-equivalent secondary amines (N1 and N4) and a primary hydroxyl group necessitates a nuanced approach to achieve selective functionalization. The inherent differences in the steric and electronic environments of these groups can be exploited to direct reactions to a specific site.

N-Alkylation, Acylation, and Protection Strategies

The differential reactivity of the two secondary amines in ((2R,5R)-5-methylpiperazin-2-yl)methanol is a key consideration for selective modification. The nitrogen atom at the 4-position (N4), being adjacent to the less sterically demanding methyl group, is generally more accessible and nucleophilic than the nitrogen at the 1-position (N1), which is flanked by the hydroxymethyl substituent. This inherent difference allows for a degree of regioselectivity in N-functionalization reactions.

N-Alkylation: Mono-alkylation can often be achieved with careful control of stoichiometry and reaction conditions. Using one equivalent of an alkylating agent, such as an alkyl halide or sulfonate, will predominantly lead to substitution at the N4 position due to its greater reactivity. To achieve N1-alkylation, it is often necessary to first protect the more reactive N4-amine.

N-Acylation: Similar to alkylation, acylation with reagents like acyl chlorides or anhydrides tends to favor the N4 position. The steric bulk of the acylating agent can further enhance this selectivity. For instance, the use of a bulky acyl chloride will show a higher preference for the less hindered N4 amine.

Protection Strategies: Orthogonal protection strategies are crucial for the sequential functionalization of the two amine groups. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the more reactive N4-amine. This can be introduced using di-tert-butyl dicarbonate (Boc₂O). Once the N4-Boc derivative is formed, the N1 amine can be selectively functionalized. Subsequent removal of the Boc group under acidic conditions regenerates the N4 amine for further modification.

StrategyReagent ExamplePredominant Position of ReactionRationale
Mono-N-Alkylation 1 eq. Methyl IodideN4Higher nucleophilicity and lower steric hindrance.
Mono-N-Acylation 1 eq. Acetyl ChlorideN4Higher nucleophilicity and steric accessibility.
N4-Protection Di-tert-butyl dicarbonate (Boc₂O)N4Selective protection of the more reactive amine.
N1-Alkylation 1. Boc₂O2. Alkyl Halide3. Acid (e.g., TFA)N1Protection of N4 allows for reaction at N1.

O-Functionalization and Activation for Further Transformations

The primary hydroxyl group in this compound offers another avenue for derivatization. Chemoselective O-functionalization in the presence of the two secondary amines can be challenging but is achievable under specific conditions.

O-Acylation: Direct O-acylation in the presence of unprotected amines is generally difficult due to the higher nucleophilicity of the amines. Therefore, it is typically necessary to first protect both nitrogen atoms. With both amines protected, for example as their Boc derivatives, the hydroxyl group can be readily acylated using standard conditions.

O-Silylation: The formation of silyl (B83357) ethers is a common strategy for protecting hydroxyl groups. Reagents such as tert-butyldimethylsilyl chloride (TBDMSCl) can be used to selectively protect the hydroxyl group, often in the presence of a hindered base like imidazole. The steric bulk of the silylating agent can favor reaction at the primary hydroxyl over the secondary amines.

Activation for Further Transformations: The hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution reactions. This is commonly achieved by converting it into a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs). masterorganicchemistry.com The reaction is typically carried out using tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270). masterorganicchemistry.com This activation allows for the introduction of a wide range of nucleophiles, thereby expanding the molecular diversity of the derivatives. It has been observed in related systems that the presence of a piperazine (B1678402) fragment can accelerate the conversion of intermediate O-tosylates into other products, such as chlorides, under the tosylation reaction conditions. nih.gov

FunctionalizationReagent ExampleConditionsPurpose
O-Acylation Acetic AnhydrideRequires N-protectionIntroduction of ester functionality.
O-Silylation TBDMSCl, ImidazoleCan be chemoselectiveProtection of the hydroxyl group.
O-Mesylation Mesyl Chloride, PyridineRequires N-protectionActivation for nucleophilic substitution.
O-Tosylation Tosyl Chloride, PyridineRequires N-protectionActivation for nucleophilic substitution. masterorganicchemistry.com

Introduction of Diverse Chemical Functionalities onto the Piperazine Core

Beyond simple alkylation and acylation, a wide array of chemical functionalities can be introduced onto the piperazine core of this compound. These modifications are often aimed at modulating the physicochemical properties, biological activity, or binding selectivity of the resulting molecules.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide powerful tools for the formation of C-N bonds. After selective protection of one of the piperazine nitrogens and the hydroxyl group, the remaining secondary amine can be coupled with a variety of aryl or heteroaryl halides to introduce aromatic moieties.

Furthermore, the introduction of functionalities can be achieved through multi-step sequences. For example, N-alkylation with a bifunctional reagent containing a terminal alkyne or azide allows for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of molecular fragments.

Synthesis of Conformationally Constrained Derivatives for Stereochemical Investigations and Reactivity Modulation

The inherent conformational flexibility of the piperazine ring can be restricted through the synthesis of bicyclic derivatives. Such conformationally constrained analogues are valuable tools for probing structure-activity relationships and understanding the bioactive conformation of a molecule.

One common strategy to create a bicyclic system from this compound involves intramolecular cyclization. For instance, after activation of the hydroxyl group as a tosylate or mesylate, intramolecular nucleophilic attack by the N4-amine can lead to the formation of an oxazino[3,2-a]piperazine ring system. This transformation locks the piperazine ring into a more rigid conformation.

Alternatively, bifunctional reagents can be used to bridge the two nitrogen atoms or a nitrogen and the oxygen of the hydroxymethyl group. For example, reaction with phosgene or a phosgene equivalent can lead to the formation of a cyclic carbamate, thereby constraining the molecule.

Regioselective and Chemoselective Transformations

The successful derivatization of this compound hinges on the ability to control regioselectivity and chemoselectivity. As discussed, the steric and electronic differences between the N1 and N4 positions, as well as the differing nucleophilicity of the amines versus the hydroxyl group, are the primary factors that govern the outcome of chemical reactions.

Regioselectivity: The cis-relationship of the methyl and hydroxymethyl groups significantly influences the steric environment around the two nitrogen atoms. The N4-amine, being adjacent to the smaller methyl group, is sterically more accessible than the N1-amine, which is proximal to the hydroxymethyl group. This steric hindrance at N1 can be leveraged to direct reactions preferentially to N4. nih.gov

Chemoselectivity: The selective functionalization of the hydroxyl group in the presence of the more nucleophilic amines typically requires protection of the amines. However, under certain conditions, such as the use of bulky silylating agents, some degree of chemoselective O-functionalization may be achieved. Conversely, reactions that are highly specific for amines, such as the formation of sulfonamides, can often be performed chemoselectively in the presence of the hydroxyl group.

By carefully selecting reagents, protecting groups, and reaction conditions, it is possible to navigate the complex reactivity of this compound and achieve the desired chemical transformations in a controlled and predictable manner. This control is essential for the rational design and synthesis of novel derivatives with tailored properties.

Advanced Analytical Methodologies for Purity and Structural Elucidation

High-Resolution Spectroscopic Techniques for Comprehensive Characterization.

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of ((2R,5R)-5-methylpiperazin-2-yl)methanol. These techniques provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

Multi-Nuclear and Multidimensional NMR Spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized to assign all proton and carbon signals and confirm the compound's constitution and stereochemistry.

While specific experimental spectra for this exact compound are not widely published in publicly accessible literature, a theoretical analysis based on established principles for similar piperazine (B1678402) derivatives allows for the prediction of its NMR characteristics. The proton (¹H) NMR spectrum would be expected to show distinct signals for the protons on the piperazine ring, the methyl group, and the methanol (B129727) moiety. The chemical shifts and coupling constants of the ring protons are particularly informative for determining the cis relationship between the methyl and methanol substituents, which is characteristic of the (2R,5R) configuration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-H 2.8 - 3.2 55 - 60
C3-Hax, C3-Heq 2.0 - 2.8 45 - 50
C5-H 2.5 - 3.0 50 - 55
C6-Hax, C6-Heq 2.2 - 2.9 50 - 55
CH₃ 1.0 - 1.3 15 - 20
CH₂OH 3.4 - 3.8 60 - 65
NH (ring) 1.5 - 3.0 (broad) -

Note: These are predicted ranges based on analogous structures and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule. By providing a highly precise mass measurement, HRMS can unequivocally confirm the molecular formula of this compound, which is C₆H₁₄N₂O. The theoretical exact mass of this compound is 130.1106 g/mol . An experimental HRMS measurement that aligns closely with this theoretical value provides strong evidence for the correct molecular formula.

Chromatographic Techniques for Enantiomeric Purity and Impurity Profiling.

Chromatographic methods are essential for assessing the purity of this compound, with a particular focus on its enantiomeric purity, which is critical for its intended use in stereospecific synthesis.

Chiral High-Performance Liquid Chromatography (HPLC).

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For piperazine-based compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective.

The development of a chiral HPLC method for this compound would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the (2R,5R) enantiomer from its (2S,5S) counterpart. The mobile phase typically consists of a mixture of a nonpolar solvent (like hexane) and a polar modifier (such as isopropanol (B130326) or ethanol). The detector, usually a UV detector, would then quantify the relative amounts of each enantiomer, allowing for the determination of the enantiomeric excess (ee).

Chiral Gas Chromatography (GC).

Chiral Gas Chromatography (GC) is another valuable technique for enantiomeric separation, particularly for volatile compounds. For a polar molecule like this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance. This can be achieved by reacting the amine and alcohol functional groups with a suitable derivatizing agent to form, for example, trifluoroacetyl or silyl (B83357) derivatives.

The derivatized enantiomers are then separated on a chiral capillary column, which is coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The choice of the specific cyclodextrin derivative is critical for achieving optimal separation.

Thermal Analysis for Phase Transitions and Purity Assessment.

Thermal analysis techniques provide information about the physical properties of a material as a function of temperature. These methods can be used to investigate phase transitions, thermal stability, and to assess the purity of a sample.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram of a pure crystalline compound will show a sharp endothermic peak at its melting point. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point, which can be used to estimate the purity of the substance.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve can reveal information about the thermal stability of the compound and the presence of any residual solvents or volatile impurities. For this compound, a TGA analysis would indicate the temperature at which the compound begins to decompose.

Table 2: Summary of Analytical Techniques and Their Applications

Technique Application Information Obtained
Multi-Nuclear and Multidimensional NMR Structural Elucidation Atomic connectivity, stereochemistry, and conformation.
High-Resolution Mass Spectrometry (HRMS) Molecular Formula Confirmation Precise molecular weight and elemental composition.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric Purity Separation and quantification of enantiomers.
Chiral Gas Chromatography (GC) Enantiomeric Purity Separation of volatile (derivatized) enantiomers.
Differential Scanning Calorimetry (DSC) Purity and Phase Transitions Melting point, heat of fusion, and purity estimation.

Future Prospects and Emerging Research Frontiers

Exploration of Novel Synthetic Pathways to Chiral Piperazinylmethanols

The development of efficient and stereoselective synthetic routes to carbon-substituted piperazines is a primary focus for organic and medicinal chemists. rsc.org While traditional methods often rely on the cyclization of linear diamine precursors, researchers are actively exploring more innovative and streamlined approaches. researchgate.net

Future efforts are directed towards several promising areas:

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives, such as pyrazin-2-ols, has emerged as a viable method for accessing chiral piperazin-2-ones with high diastereoselectivity and enantioselectivity. dicp.ac.cnrsc.org These intermediates can then be readily reduced to the corresponding chiral piperazines, including structures analogous to piperazinylmethanols, without compromising optical purity. dicp.ac.cn

Chemoenzymatic Methods: The integration of biocatalysis with chemical synthesis offers a powerful strategy for producing chiral amines and related heterocycles under mild and sustainable conditions. rsc.orgrsc.orgnih.gov The use of enzymes like transaminases (ATAs) can provide excellent enantioselectivity, overcoming some limitations of traditional chemical catalysis. rsc.orgrsc.org This approach is being explored for the synthesis of a wide range of chiral building blocks. nih.govnih.gov

Starting from the Chiral Pool: Utilizing readily available, enantiomerically pure starting materials like amino acids remains a cornerstone of chiral synthesis. For instance, (S)-serine has been used as a starting point for a series of chiral nonracemic (piperazin-2-yl)methanols. nih.gov Similarly, strategies starting from L-proline and other amino acids have been developed to create homochiral piperazines. rsc.org

Direct Asymmetric Functionalization: Methods involving the direct, stereoselective functionalization of a pre-existing piperazine (B1678402) ring are highly sought after. Asymmetric lithiation-trapping of N-Boc piperazines, using chiral ligands like (-)-sparteine, has been shown to produce enantiopure α-substituted piperazines. nih.gov

Design of Next-Generation Chiral Ligands and Organocatalysts with Enhanced Performance

The inherent chirality and rigid conformational structure of the piperazine ring make it an excellent scaffold for the development of novel catalysts. ((2R,5R)-5-methylpiperazin-2-yl)methanol and its derivatives are being investigated as both chiral ligands in transition-metal catalysis and as standalone organocatalysts.

Chiral Ligands for Asymmetric Catalysis: The binding of chiral ligands to transition metals creates a specific chiral environment that can induce high enantioselectivity in chemical transformations. mdpi.com Piperazine-based structures can act as effective ligands in a variety of reactions. Research is focused on modifying the piperazine core—for example, by altering substituents on the nitrogen atoms or the carbon backbone—to fine-tune the steric and electronic properties of the resulting metal complexes for optimal performance and selectivity.

Organocatalysis: Chiral piperazines have demonstrated efficacy as organocatalysts, particularly in reactions like the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt In these cases, the piperazine's diamine functionality is key to its catalytic activity. Future designs will likely incorporate additional functional groups onto the this compound framework to enhance catalytic activity and expand the scope of reactions they can mediate, aiming for higher yields and enantiomeric excesses. researchgate.net

The goal is to create a toolbox of modular, easily synthesized piperazine-based catalysts that offer superior performance in a broad range of asymmetric transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow synthesis represents a significant paradigm shift in the production of fine chemicals and pharmaceuticals. acs.orgacs.org This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. acs.org

The synthesis of chiral building blocks like this compound is particularly well-suited for flow chemistry. rsc.orgresearchgate.net Key areas of development include:

Continuous Production of Chiral Amines: Biocatalytic processes using immobilized enzymes, such as transaminases, in continuous flow reactors are being developed to produce chiral amines sustainably. rsc.org This approach addresses common issues in batch reactions, like catalyst separation and reuse, while allowing for more robust and productive synthesis. rsc.orgrsc.org

Multistep Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, uninterrupted process, eliminating the need for isolation and purification of intermediates. acs.org This has been successfully applied to the synthesis of chiral α-halo ketones, which are crucial intermediates for various active pharmaceutical ingredients (APIs). acs.org Applying this concept to the synthesis of chiral piperazines could significantly streamline their production.

Automated Platforms: Integrating flow reactors with automated control and real-time analytics allows for high-throughput reaction optimization and the rapid generation of compound libraries. This is invaluable in medicinal chemistry for exploring structure-activity relationships. mdpi.com

The adoption of flow chemistry for the synthesis of this compound and its derivatives is expected to make these valuable chiral building blocks more accessible and cost-effective.

Expanding the Scope of Complex Molecular Architectures Accessible via this compound as a Chiral Building Block

The piperazine motif is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs. nih.gov However, analysis shows that most of these drugs are substituted only at the nitrogen atoms, leaving the vast chemical space of carbon-substituted piperazines largely unexplored. rsc.org this compound serves as a key chiral building block to access this untapped diversity.

Future research will focus on:

De Novo Assembly of Heterocycles: Using this compound in multicomponent reactions or as a central scaffold allows for the rapid, de novo assembly of highly substituted and complex piperazine-containing molecules. acs.org This approach offers maximum control over the final substitution pattern.

Heterocyclic Merging: A novel strategy involves "merging" the stereochemically diverse piperazine scaffold with other biologically relevant heterocycles, such as indazoles. nih.gov This creates entirely new fused heterocyclic systems with unique three-dimensional shapes, potentially leading to novel biological activities and improved target selectivity.

Synthesis of Natural Products and APIs: Chiral piperazines are crucial components in the total synthesis of complex natural products and APIs. mdpi.comnih.gov The availability of enantiomerically pure building blocks like this compound is critical for these campaigns, enabling the efficient and stereocontrolled construction of target molecules. mdpi.com

By leveraging this building block, chemists can systematically explore new areas of chemical space, leading to the discovery of next-generation therapeutics with enhanced properties.

Methodologies for Stereodivergent Synthesis

Controlling the precise three-dimensional arrangement of atoms is paramount in drug design, as different stereoisomers of a molecule can have vastly different biological activities. Stereodivergent synthesis aims to provide selective access to any desired stereoisomer of a product from a common starting material.

For substituted piperazines, which can have multiple stereocenters, this is a particularly important and challenging goal. Emerging frontiers in this area include:

Use of Chiral Auxiliaries: Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed. By selecting different auxiliaries or reaction conditions, it is possible to steer the reaction towards different diastereomers. numberanalytics.com

Diastereoselective Reactions: Developing reactions that favor the formation of one diastereomer over others is a key objective. For instance, iridium-catalyzed reactions have been developed for the highly diastereoselective synthesis of specific C-substituted piperazine isomers. nih.gov Research continues to uncover new catalytic systems and reaction conditions that provide access to previously difficult-to-make stereoisomers. nih.gov

Late-Stage Stereocenter Introduction: Synthetic strategies that install a key stereocenter at a late stage provide flexibility. For example, a diastereoselective alkylation can be used to introduce a second stereocenter relative to an existing one, allowing for the synthesis of specific trans-disubstituted piperazines. researchgate.netclockss.org

The development of a robust suite of stereodivergent methods will grant chemists unprecedented control over the synthesis of complex piperazine structures, enabling the systematic investigation of how stereochemistry impacts biological function.

Q & A

Q. What are the standard synthesis protocols for ((2R,5R)-5-methylpiperazin-2-yl)methanol, and how are critical parameters controlled?

The synthesis typically involves multi-step reactions with strict control of temperature, pressure, and pH to preserve stereochemical integrity. A key step includes the use of tert-butyl dicarbonate in methanol with triethylamine to protect reactive groups, followed by purification via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) for validation . Continuous flow techniques may enhance efficiency in large-scale production .

Q. How is the stereochemistry of this compound determined, and why is it critical for biological activity?

The (2R,5R) configuration is confirmed using circular dichroism (CD) spectroscopy and X-ray crystallography. Stereochemical accuracy is vital, as it dictates binding affinity to biological targets like neurotransmitter receptors. Misconfiguration can reduce efficacy or alter mechanism of action (e.g., agonist vs. antagonist behavior) .

Q. What analytical techniques are recommended for assessing purity and stability of this compound?

High-performance liquid chromatography (HPLC) with trifluoroacetic acid buffer systems ensures purity quantification . Stability is assessed via accelerated degradation studies under varying pH and temperature, with NMR tracking structural integrity . The hydrochloride form improves stability by reducing hygroscopicity .

Q. Which biological systems or pathways is this compound known to interact with?

The compound modulates central nervous system (CNS) pathways, particularly serotonin and dopamine receptors, due to its piperazine core. Its hydroxymethyl group facilitates hydrogen bonding with enzymatic active sites, making it a candidate for neurodegenerative disease research .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity during synthesis?

Statistical design of experiments (DoE) identifies optimal parameters (e.g., solvent polarity, catalyst loading). For enantiomeric purity, chiral stationary phases in HPLC or capillary electrophoresis separate diastereomers. Computational modeling (e.g., density functional theory) predicts reaction pathways to minimize racemization .

Q. What methods resolve contradictions in reported biological activities across studies?

Meta-analyses of structure-activity relationship (SAR) data combined with molecular docking simulations clarify target specificity. For example, conflicting agonist/antagonist reports may arise from assay-dependent receptor conformations. Surface plasmon resonance (SPR) quantifies binding kinetics under standardized conditions .

Q. How does the hydrochloride form influence pharmacokinetic properties compared to the free base?

The hydrochloride salt enhances aqueous solubility, improving bioavailability. Pharmacokinetic studies in model organisms (e.g., rodents) using LC-MS/MS reveal higher plasma retention times. However, salt formation may alter renal clearance rates, requiring dose adjustments in vivo .

Q. What strategies elucidate the compound’s mechanism of action at the molecular level?

Cryogenic electron microscopy (cryo-EM) visualizes ligand-receptor complexes, while isothermal titration calorimetry (ITC) measures binding thermodynamics. Site-directed mutagenesis of target proteins identifies critical residues for interaction. Synchrotron radiation aids in resolving high-resolution crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.